BenchChemオンラインストアへようこそ!

bisindolylmaleimide iii

PKC inhibitor selectivity PKA counter-screening kinase inhibitor profiling

Bisindolylmaleimide III (BIM III; CAS 137592-43-9) is a synthetic, cell-permeable, ATP-competitive inhibitor of protein kinase C (PKC) belonging to the bisindolylmaleimide chemotype derived from the non-selective natural product staurosporine. It inhibits PKCα with an IC₅₀ of 26 nM while requiring approximately 19-fold higher concentrations (IC₅₀ = 500 nM) to inhibit the closely related AGC-family kinase PKA.

Molecular Formula C23H20N4O2
Molecular Weight 384.4 g/mol
Cat. No. B122778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebisindolylmaleimide iii
Synonyms3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Molecular FormulaC23H20N4O2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
InChIInChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)
InChIKeyAPYXQTXFRIDSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Bisindolylmaleimide III (BIM III) – A Structurally Distinct ATP-Competitive PKC Inhibitor with a Defined Off-Target Fingerprint


Bisindolylmaleimide III (BIM III; CAS 137592-43-9) is a synthetic, cell-permeable, ATP-competitive inhibitor of protein kinase C (PKC) belonging to the bisindolylmaleimide chemotype derived from the non-selective natural product staurosporine [1]. It inhibits PKCα with an IC₅₀ of 26 nM while requiring approximately 19-fold higher concentrations (IC₅₀ = 500 nM) to inhibit the closely related AGC-family kinase PKA . Beyond PKC, BIM III exhibits a multi-kinase inhibition profile that includes PDK1 (IC₅₀ = 3.8 µM), CDK2 (IC₅₀ = 2 µM), Ste20-related kinase/SLK (IC₅₀ = 170 nM), and the non-kinase target quinone reductase type 2/NQO2 (Kᵢ = 16.5 µM) . This compound is frequently confused with the closely related analog bisindolylmaleimide I (also known as GF 109203X or Gö 6850), but structural differences—specifically the presence of a 3-aminopropyl cationic tail at the indole nitrogen—confer a materially distinct pharmacological profile with consequences for experimental design and data interpretation [2].

Why Bisindolylmaleimide III Cannot Be Casually Substituted with Other Bisindolylmaleimide Analogs in Experimental Protocols


The bisindolylmaleimide family is not a homogeneous class of interchangeable PKC inhibitors. Even minor structural modifications—such as the presence or absence of a cationic tail at the indole nitrogen, the identity of the maleimide N-substituent, or the presence of a thioamidine group—produce large quantitative shifts in target engagement, functional selectivity, and cellular outcome [1]. For example, bisindolylmaleimides I, II, and III share potent nicotinic cholinergic receptor antagonism (IC₅₀ ≤ 37 nM), whereas bisindolylmaleimides IV and V are >30-fold weaker at this off-target, a difference governed by the cationic tail substitution rather than PKC inhibitory potency [1]. Similarly, in isogenic HL-60 leukemia cells, Bis-III (BIM III) inhibits proliferation without triggering apoptosis, whereas the structurally related Ro 31-8220 (Bis-IX) is a potent inducer of caspase-3-mediated apoptosis at comparable PKC-inhibitory concentrations [2]. Proteome-wide affinity profiling has further demonstrated that immobilizing the closely related analogs BIM III, BIM VIII, and BIM X yields dramatically divergent target-binding patterns, with measured CDK2 IC₅₀ values that directly correlate with structural differences at the immobilization site [3]. These findings mean that substituting one bisindolylmaleimide for another without accounting for the specific off-target engagement profile can introduce irreproducible artifacts into cell-based assays. The quantitative evidence below establishes the precise differentiation dimensions that inform rational compound selection.

Bisindolylmaleimide III – Quantitative Comparator Evidence for Informed Procurement and Experimental Selection


PKCα Inhibition Potency with a Quantifiable Selectivity Window over PKA – Differentiation from Non-Selective Staurosporine

Bisindolylmaleimide III inhibits PKCα with an IC₅₀ of 26 nM, while requiring an approximately 19-fold higher concentration (IC₅₀ = 500 nM) to inhibit the closely related AGC-family kinase PKA . This selectivity window stands in marked contrast to the parent compound staurosporine, which inhibits PKC with an IC₅₀ of ~10 nM but is a notoriously promiscuous kinase inhibitor with negligible discrimination between PKC, PKA, and numerous other kinases [1]. Crucially, bisindolylmaleimide III's PKA/PKC selectivity ratio of ~19 is material for cell-based assays where PKA inhibition is a known confounding variable, whereas staurosporine's lack of selectivity precludes attribution of any observed phenotype specifically to PKC.

PKC inhibitor selectivity PKA counter-screening kinase inhibitor profiling AGC kinase family

Antiproliferative Activity Without Apoptosis Induction – Direct Head-to-Head Differentiation from Ro 31-8220 in HL-60 Leukemia Cells

In a direct comparative study using HL-60 human promyelocytic leukemia cells, bisindolylmaleimide III (referred to as Bis-III) inhibited cell proliferation without reducing cell survival, whereas the structurally related analog Ro 31-8220 (Bis-IX) induced frank apoptosis characterized by mitochondrial cytochrome c release and caspase-3 activation at comparable PKC-inhibitory concentrations [1]. All four compounds tested—Bis-I, Bis-II, Bis-III, and Ro 31-8220—blocked Raf-1 phosphorylation (a PKC substrate) with equal potency, confirming equivalent PKC target engagement [1]. The divergent biological outcome was attributed specifically to a thioamidine prosthetic group present in Ro 31-8220 but absent in BIM III, which confers a PKC-independent pro-apoptotic activity that BIM III lacks [1].

PKC inhibitor apoptosis cell proliferation vs cytotoxicity HL-60 leukemia model bisindolylmaleimide functional selectivity

Potent Noncompetitive Neuronal Nicotinic Receptor Antagonism – Structure-Activity Differentiation from Bisindolylmaleimides IV and V

Bisindolylmaleimides I through III are among the most potent noncompetitive neuronal nicotinic antagonists ever observed in PC-12 cells, inhibiting nicotine-induced catecholamine secretion with IC₅₀ values of ≤37 nM [1]. By contrast, bisindolylmaleimides IV and V are far weaker nicotinic antagonists, with IC₅₀ values exceeding 1 µM (>30-fold difference) [1]. This potency gap is mechanistically linked to the presence of a cationic tail (3-aminopropyl or analogous substitution) at the indole nitrogen in compounds I–III, which is absent in compounds IV and V; conversely, a free NH within the maleimide ring—required for PKC inhibition—is preserved across all five compounds, confirming that nicotinic antagonism is structurally and functionally independent of PKC inhibition [1].

nicotinic cholinergic receptor antagonism bisindolylmaleimide SAR PC-12 catecholamine secretion noncompetitive antagonist

PDK1 Inhibition – A Distinct Off-Target Not Shared by All Bisindolylmaleimide Analogs

Bisindolylmaleimide III inhibits 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master kinase in the insulin/PI3K/Akt signaling axis, with an IC₅₀ of 3.8 µM [1]. At a concentration of 1 µM, BIM III also suppresses 93% of PKCα kinase activity while concomitantly inhibiting S6K1, MAPKAP-K1, RSK2, and MSK1 with similar potency . By comparison, the widely used analog bisindolylmaleimide I (GF 109203X) has not been reported to exhibit significant PDK1 inhibition at concentrations up to 1 µM in published kinase selectivity panels, with its primary recognized off-targets being GSK-3β (IC₅₀ = 360 nM in cell lysates) and the 5-HT₃ receptor (Kᵢ = 29.5 nM) [2]. The PDK1 inhibitory activity of BIM III introduces a unique dimension of pathway interference in insulin- and growth factor-signaling studies.

PDK1 inhibitor insulin signaling pathway PI3K/Akt pathway bisindolylmaleimide off-target profiling

Differential CDK2 Target Engagement Across Closely Related Bisindolylmaleimides – Proteome-Wide Selectivity Profiling Evidence

In a landmark proteome-wide chemical proteomics study, Brehmer et al. (2004) demonstrated that immobilizing the closely related bisindolylmaleimides III, VIII, and X produces dramatically divergent target-binding patterns when applied to cellular proteomes via affinity chromatography [1]. Specifically for CDK2, the minor chemical variation between these three analogs resulted in substantially different binding affinities that correlated with both measured in vitro IC₅₀ values for CDK2 inhibition and results from molecular docking into the CDK2 crystal structure [1]. BIM III inhibits CDK2 with an IC₅₀ of 2 µM, whereas BIM VIII and BIM X exhibit quantitatively different CDK2 IC₅₀ values [1]. Furthermore, the study demonstrated that immobilized BIM III could be tuned to selectively interact with either PKCα or ribosomal S6 protein kinase 1 (S6K1) depending on the activation state of these kinases, a property not necessarily shared by the other analogs [1].

CDK2 inhibition proteome-wide kinase profiling bisindolylmaleimide chemical proteomics target deconvolution

Absence of TNFα-Dependent Apoptotic Activity – Direct Differentiation from Bisindolylmaleimide X

Bisindolylmaleimide III does not induce TNFα-dependent apoptotic effects, in direct contrast to the structurally related analog bisindolylmaleimide X (BIM X) . This functional difference is documented by the supplier as a key selection criterion distinguishing the two compounds: BIM X (ab144211) promotes TNFα-dependent apoptosis and has been used to study Fas-mediated cell death and T-cell-mediated autoimmune disease models, whereas BIM III (ab144207) lacks this pro-apoptotic activity while retaining potent PKC inhibition . Although the precise structural determinant of this differential apoptotic activity has not been fully elucidated at the atomic level, the absence of TNFα-dependent apoptosis in BIM III makes it preferable for experiments where PKC inhibition must be achieved without triggering an extrinsic apoptotic signal.

TNFα apoptosis bisindolylmaleimide X comparison Fas-mediated cell death PKC inhibitor apoptosis selectivity

Recommended Application Scenarios for Bisindolylmaleimide III Based on Verified Quantitative Differentiation Evidence


PKC-Dependent Proliferation Studies Where Apoptosis Must Be Excluded as a Confounding Variable

In HL-60 leukemia cells, BIM III inhibits cell proliferation without inducing apoptosis, unlike Ro 31-8220 which triggers caspase-3-mediated cell death at comparable PKC-inhibitory concentrations [1]. Select BIM III over Ro 31-8220 for experiments where the objective is to isolate PKC's role in cell cycle progression or proliferation signaling without the confounding influence of concurrent apoptosis. This is particularly relevant for oncology target validation studies where distinguishing cytostatic from cytotoxic mechanisms is essential for drug discovery decision-making.

Insulin Signaling and Metabolic Pathway Studies Requiring Dual PKC/PDK1 Inhibition

BIM III inhibits PDK1 with an IC₅₀ of 3.8 µM in addition to its nanomolar PKC activity, introducing a dimension of PI3K/Akt pathway interference not present with BIM I (GF 109203X) [2]. Researchers studying insulin-stimulated glucose uptake, glycogen synthesis, or Akt-mediated survival signaling should consider BIM III when dual PKC/PDK1 inhibition is mechanistically desirable. Conversely, if PDK1 co-inhibition would confound pathway dissection, BIM I should be selected instead, as it lacks measurable PDK1 activity at comparable concentrations [2].

Neuronal and Neuroendocrine Cell Models Requiring Careful Control of Nicotinic Receptor Off-Target Activity

BIM III is a potent noncompetitive nicotinic cholinergic receptor antagonist (IC₅₀ ≤ 37 nM in PC-12 cells), a property shared with BIM I and BIM II but absent in BIM IV and V (IC₅₀ > 1 µM) [3]. For experiments using PC-12 cells, adrenal chromaffin cells, or any neuronal model where nicotinic receptor signaling is active, BIM III's nicotinic antagonism must be explicitly accounted for in the experimental design. If PKC inhibition is required without nicotinic receptor interference, BIM IV or V may be more appropriate [3]. This structural determinant (cationic tail at the indole nitrogen) is independent of PKC inhibition and should guide compound selection for neurobiology applications.

Chemical Proteomics and Target Deconvolution Studies Requiring a Well-Characterized Chemoproteomic Probe

BIM III is one of the most thoroughly profiled bisindolylmaleimides in the published chemical proteomics literature, with its activation-state-dependent binding to PKCα and S6K1, and its differential CDK2 engagement versus BIM VIII and BIM X, established through proteome-wide affinity chromatography and molecular docking [4]. For target deconvolution campaigns, kinase selectivity profiling, or chemoproteomics method development, BIM III offers a uniquely documented target engagement landscape that facilitates data interpretation and cross-study comparability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for bisindolylmaleimide iii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.